molecular formula C7H14N2 B1526221 (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine CAS No. 23969-87-1

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

Cat. No.: B1526221
CAS No.: 23969-87-1
M. Wt: 126.2 g/mol
InChI Key: XUELPHBYTUIHJB-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a bicyclic amine characterized by a partially hydrogenated pyridine (tetrahydropyridine) ring substituted with a methyl group at the 1-position and a methanamine (-CH2NH2) group at the 4-position.

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELPHBYTUIHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a nitrogen-containing organic compound characterized by its unique tetrahydropyridine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential neuroprotective effects and interactions with neurotransmitter systems. Its structural attributes suggest a significant role in various biological processes, particularly in relation to neurotoxicity and neuroprotection.

  • Molecular Formula : C7_7H14_{14}N2_2
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 23969-87-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with dopaminergic systems and its potential neuroprotective properties. The compound is structurally related to 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that induces oxidative stress and neuronal death, particularly affecting dopaminergic neurons in the substantia nigra region of the brain.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways and inhibiting monoamine oxidase B (MAO-B) activity. This inhibition could potentially mitigate the neurotoxic effects associated with MPP+ metabolism.

The mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Modulation : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.
  • MAO-B Inhibition : By inhibiting MAO-B, the compound could decrease the formation of neurotoxic metabolites from dopamine degradation.
  • Neurotransmitter Interaction : It may influence neurotransmitter release and reuptake mechanisms, particularly concerning dopamine and serotonin systems.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methyl-1,2,3,6-tetrahydropyridineMethyl group at position 4Neurotoxic effects via MPP+ formation
1-MethylpiperidineSaturated six-membered ring with nitrogenUsed as a solvent and reagent in organic synthesis
3-Hydroxy-N-methylpiperidineHydroxyl substitution on piperidinePotential antidepressant activity
This compound Tetrahydropyridine ring with methanamine groupNeuroprotective effects; modulation of neurotransmitter systems

Study on Neuroprotective Properties

A study conducted on SH-SY5Y cells demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress induced by hydrogen peroxide. The compound showed a reduction in cell death and an increase in cell viability compared to control groups.

MAO-B Inhibition Study

In vitro assays revealed that this compound inhibited MAO-B with an IC50_{50} value comparable to standard MAO-B inhibitors like selegiline. This suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydropyridine Ring

The primary structural variations among related compounds involve substitutions at the 1-position (nitrogen) and modifications to the methanamine side chain. Key analogs include:

Compound Name CAS Number Substituent (1-position) Similarity Score* Notable Properties
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine 153196-51-1 Benzyl 0.95 Lab use only; safety hazards noted
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine 1417402-17-5 Methyl 0.95 Discontinued derivative; dihydrochloride salt
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) 23007-85-4 Methyl (4-phenyl) N/A Neurotoxic; induces parkinsonism
1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride 80477-52-7 Benzyl 0.89 Hydrochloride salt; lower similarity

*Similarity scores derived from structural alignment ().

Key Observations:
  • Substituent Size and Lipophilicity : The benzyl group in 153196-51-1 increases steric bulk and lipophilicity compared to the methyl group in the target compound. This likely affects membrane permeability and metabolic stability .
  • Bioactivity Implications : MPTP (1-methyl-4-phenyl analog) demonstrates how substituents at the 4-position (phenyl vs. methanamine) drastically alter biological effects. MPTP's phenyl group facilitates conversion to the neurotoxin MPP+, whereas the methanamine group in the target compound may direct it toward different pharmacological pathways .
  • Salt Forms : Derivatives like 80477-52-7 (hydrochloride salt) and 1417402-17-5 (dihydrochloride) highlight how salt formation improves solubility but may reduce structural similarity to the parent compound .

Patent-Based Structural Diversity

Recent patents () describe tetrahydropyridine derivatives with diverse substituents, such as cyclobutyl, oxetan-3-yl, and ethyl groups. These modifications aim to optimize:

  • Receptor Binding : Bulky substituents (e.g., cyclobutyl) may enhance selectivity for specific biological targets.
  • Metabolic Stability : Electron-withdrawing groups (e.g., oxetan-3-yl) could reduce cytochrome P450-mediated degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
Reactant of Route 2
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(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

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